Abt-530; abt530; abt 530
Description
Contextualization of ABT-530 within Direct-Acting Antiviral (DAA) Development
The treatment of hepatitis C underwent a paradigm shift with the introduction of direct-acting antivirals (DAAs). wikipedia.org These drugs directly target the viral proteins essential for the replication of HCV. wikipedia.org ABT-530 is classified as a next-generation NS5A inhibitor, a class of DAAs that have demonstrated remarkable efficacy. croiconference.orgnih.govresearchgate.net
The development of ABT-530 was driven by the need to address the limitations of earlier antiviral therapies, including the challenges of treating different HCV genotypes and the emergence of drug resistance. wikipedia.orgnih.gov Researchers aimed to create a pangenotypic inhibitor, a compound effective against all major HCV genotypes. croiconference.orgasm.org ABT-530 was designed to have a high barrier to resistance, meaning it would remain effective even when the virus mutates. croiconference.orgviraled.com It has shown potent activity against common viral variants that confer resistance to first-generation NS5A inhibitors. croiconference.orgresearchgate.netasm.org
In clinical development, ABT-530 has been primarily investigated in combination with other DAAs, such as the NS3/4A protease inhibitor ABT-493 (glecaprevir). nih.govabbvie.com This combination strategy targets multiple stages of the viral life cycle, leading to synergistic antiviral activity and further reducing the likelihood of treatment failure. nih.govcroiconference.orgasm.org
Overview of Nonstructural Protein 5A (NS5A) as an Antiviral Target in Viral Replication
The target of ABT-530 is the hepatitis C virus nonstructural protein 5A (NS5A). selleckchem.commedchemexpress.com NS5A is a multifunctional phosphoprotein that is essential for the replication of the HCV genome and the assembly of new virus particles. wikipedia.orgpatsnap.comresearchgate.net Although it has no enzymatic activity of its own, NS5A acts as a critical regulator by interacting with both viral and host cellular components. researchgate.netwikipedia.org
The precise mechanisms by which NS5A inhibitors like ABT-530 disrupt viral replication are complex and not fully elucidated. wikipedia.org However, it is understood that they bind to NS5A and interfere with its functions in two key areas: the formation of the viral replication complex and the assembly of new virions. wikipedia.orgpatsnap.com By inhibiting NS5A, these drugs effectively halt the production of new HCV particles. patsnap.com The discovery that NS5A is an RNA-binding protein has further highlighted its importance as a therapeutic target. nih.gov
Scope of Academic Inquiry into ABT-530 Research
Academic and clinical research on ABT-530 has been extensive, covering a wide range of virological and clinical aspects. Initial in vitro studies focused on characterizing its antiviral activity and resistance profile. These studies demonstrated that ABT-530 possesses potent, pangenotypic activity, with 50% effective concentration (EC50) values in the picomolar range against replicons from all major HCV genotypes (1-6). selleckchem.commedchemexpress.comasm.org
A significant area of investigation has been the compound's high genetic barrier to resistance. croiconference.org Research has shown that ABT-530 maintains its potency against many of the common amino acid substitutions in NS5A that cause resistance to other NS5A inhibitors. croiconference.orgresearchgate.netasm.org
Numerous clinical trials, including the SURVEYOR and MAGELLAN studies, have evaluated the efficacy of ABT-530 in combination with other DAAs in various patient populations. abbvie.comabbvie.commayo.eduresearchgate.net These studies have included treatment-naïve patients, those who have failed previous antiviral therapies, and individuals with different HCV genotypes and stages of liver disease. hra.nhs.ukclinicaltrials.govabbvieclinicaltrials.comclinicaltrials.gov The results of these trials have consistently shown high rates of sustained virologic response (SVR), a marker of a cure for HCV infection. abbvie.comnih.gov
Detailed Research Findings
In-depth investigations have provided a wealth of data on the virological characteristics of ABT-530.
Antiviral Activity
Laboratory studies using HCV replicon systems have quantified the potent antiviral effect of ABT-530 across all major HCV genotypes. The EC50 values, which represent the concentration of the drug required to inhibit 50% of viral replication, are consistently in the low picomolar range.
| HCV Genotype | ABT-530 EC50 (pM) |
| Genotype 1a | 1.4 - 1.8 |
| Genotype 1b | 4.3 |
| Genotype 2a | 5.0 |
| Genotype 2b | Data not consistently reported |
| Genotype 3a | Data not consistently reported |
| Genotype 4a | Data not consistently reported |
| Genotype 5a | Data not consistently reported |
| Genotype 6a | Data not consistently reported |
| EC50 values are sourced from multiple in vitro studies and may vary slightly between reports. selleckchem.commedchemexpress.comasm.org |
Resistance Profile
A key advantage of ABT-530 is its robust resistance profile. It retains significant activity against viral variants with mutations that confer high-level resistance to other NS5A inhibitors.
| NS5A Resistance-Associated Variant (Genotype 1a) | Fold Change in EC50 for ABT-530 | Fold Change in EC50 for Ledipasvir | Fold Change in EC50 for Daclatasvir (B1663022) |
| Q30E | 2.4 | 3279 | 25205 |
| L31M/V | 1.1 - 1.3 | 393 - 2787 | 341 - 3386 |
| Y93H/N | 6.7 - 7.1 | 4918 | 5432 - 47477 |
| This table presents a comparative overview of the fold change in EC50 values for ABT-530 and other NS5A inhibitors against common resistance-associated variants in HCV genotype 1a. Data is compiled from various in vitro studies. viraled.com |
Structure
2D Structure
Properties
Molecular Formula |
C57H65F5N10O8 |
|---|---|
Molecular Weight |
1113.2 g/mol |
IUPAC Name |
methyl N-[1-[2-[6-[1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[1-[3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76) |
InChI Key |
VJYSBPDEJWLKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Abt 530 Action
Elucidation of ABT-530's Interaction with Hepatitis C Virus (HCV) NS5A
ABT-530's primary target is the HCV NS5A protein, a multifunctional phosphoprotein that is essential for the virus's life cycle. drugbank.com While NS5A has no enzymatic activity of its own, it functions as a critical organizer of the viral replication machinery and a key player in virion assembly. drugbank.com NS5A inhibitors, including ABT-530, are thought to bind to domain I of the NS5A protein, a region crucial for its function. semanticscholar.org
Inhibition of Viral RNA Replication Processes
The replication of the HCV genome occurs within a specialized intracellular structure known as the membranous web, which is induced by the virus. researchgate.net NS5A plays a pivotal role in the formation and integrity of this replication complex. nih.gov ABT-530, by binding to NS5A, is understood to interfere with these functions, leading to a potent inhibition of viral RNA synthesis. drugbank.com
Research on NS5A inhibitors has revealed that they can disrupt the formation of new replicase complexes, leading to a gradual decline in viral RNA levels. nih.gov One of the key interactions for the formation of the membranous web is between NS5A and the host cell lipid kinase, phosphatidylinositol 4-kinase IIIα (PI4KIIIα). nih.gov NS5A recruits PI4KIIIα to the replication sites, leading to an enrichment of phosphatidylinositol 4-phosphate (PI4P), a lipid essential for the structural integrity of the replication complex. nih.gov It is a known mechanism of NS5A inhibitors to impair the formation of the NS5A-PI4KIIIα complex, which in turn reduces PI4P and cholesterol levels within the viral replication factories, thereby disrupting the environment necessary for efficient RNA replication. researchgate.netnih.gov
The antiviral activity of Pibrentasvir (B610101) has been demonstrated across various HCV genotypes, with 50% effective concentrations (EC50) in the picomolar range. medchemexpress.com
Table 1: In Vitro Antiviral Activity of Pibrentasvir (ABT-530) against HCV Replicons
| HCV Genotype/Subtype | Replicon | EC50 (pM) |
|---|---|---|
| 1a | H77 | 1.8 |
| 1b | Con1 | 4.3 |
| 2a | JFH-1 | 5.0 |
| 2a | Chimeric | 1.4 |
| 2b | Chimeric | 2.8 |
| 3a | Chimeric | 2.2 |
| 4a | Chimeric | 2.1 |
| 5a | Chimeric | 1.9 |
| 6a | Chimeric | 2.1 |
Data sourced from in vitro studies on HCV subgenomic replicons. medchemexpress.com
Disruption of Virion Assembly Pathways
Beyond its role in RNA replication, NS5A is also a critical factor in the assembly of new, infectious HCV particles. drugbank.com The process of virion assembly is thought to be initiated by the interaction of the HCV core protein with NS5A on the surface of lipid droplets. researchgate.net This interaction is crucial for the encapsidation of the viral RNA into new virus particles. researchgate.net
The phosphorylation state of NS5A, particularly within its C-terminal domain III, is a key regulator of its interaction with the core protein. researchgate.net NS5A inhibitors have been shown to interfere with the hyperphosphorylation of NS5A, which can alter its conformation and subcellular localization. mdpi.com By binding to NS5A, ABT-530 is thought to induce conformational changes that disrupt its ability to interact with the core protein and other components of the assembly machinery, thereby impeding the formation of infectious virions. drugbank.com
Investigation of ABT-530 Effects on Host-Cell Factors
The lifecycle of HCV is intricately linked with a multitude of host cell factors and pathways. The viral protein NS5A is a key mediator of these interactions, modulating cellular processes to create a favorable environment for viral propagation. mdpi.com
Modulatory Impact on Host-Pathogen Interactions
NS5A interacts with a wide array of host proteins to facilitate viral replication and evade the host's immune response. mdpi.com Two of the most well-characterized interactions are with PI4KIIIα and cyclophilin A (CypA). nih.govmdpi.com
As previously mentioned, the interaction between NS5A and the host lipid kinase PI4KIIIα is essential for the formation of the viral replication complex. nih.gov NS5A hijacks PI4KIIIα to generate a PI4P-rich environment necessary for the integrity of the membranous web. nih.govnih.gov NS5A inhibitors, as a class, are known to disrupt this critical host-pathogen interaction, leading to the collapse of the replication factories. researchgate.netnih.gov
Another important host factor is cyclophilin A (CypA), a cellular protein that binds to domain II of NS5A. mdpi.com This interaction is believed to stimulate the RNA-binding activity of NS5A in an isomerase-dependent manner, thereby promoting viral replication. mdpi.com The combination of NS5A inhibitors and cyclophilin inhibitors has been shown to have an additive antiviral effect, suggesting that they target different aspects of NS5A function. nih.gov
Cellular Pathways Affected by NS5A Inhibition
The inhibition of NS5A by compounds like ABT-530 has downstream effects on cellular pathways that are modulated by the virus. By interfering with NS5A's ability to interact with host proteins, these inhibitors can indirectly restore some of the cellular functions disrupted by HCV infection.
The hijacking of PI4KIIIα by NS5A not only creates a scaffold for viral replication but also significantly alters the lipid metabolism of the host cell, leading to a redistribution of PI4P. scienceopen.com By disrupting the NS5A-PI4KIIIα interaction, NS5A inhibitors can lead to a normalization of PI4P levels and distribution within the cell. nih.gov
Preclinical Antiviral Efficacy Studies of Abt 530
In Vitro Antiviral Spectrum and Potency
ABT-530, also known as pibrentasvir (B610101), is a next-generation NS5A inhibitor that demonstrates potent and broad activity against Hepatitis C Virus (HCV) genotypes 1 through 6 in preclinical in vitro models. natap.orgjlmqa.orgnih.gov Its efficacy has been consistently demonstrated in HCV replicon systems, which are essential tools for evaluating the inhibitory activity of antiviral compounds against viral replication. natap.orgexlibrisgroup.com
Research has shown that ABT-530 exhibits picomolar-level, pan-genotypic antiviral activity against a panel of stable replicons with NS5A sequences from HCV genotypes 1 to 6. natap.org The compound's robust profile makes it a significant advancement over first-generation NS5A inhibitors, which often show reduced activity against certain genotypes like 2, 3, or 6. nih.gov Studies confirm its potent activity against laboratory strains and chimeric replicons containing NS5A from clinical samples across all major genotypes. natap.org
The half maximal effective concentration (EC50) is a critical measure of a drug's potency. For ABT-530, these values have been determined in cell-based HCV replicon assays, revealing exceptional antiviral potency. The EC50 values for ABT-530 are in the low picomolar (pM) range across all major HCV genotypes. natap.orgnih.gov
Specifically, ABT-530 inhibited HCV genotype 1a-H77, 1b-Con1, and 2a-JFH-1 subgenomic replicons with EC50 values of 1.8 pM, 4.3 pM, and 5.0 pM, respectively. natap.org In studies using chimeric replicons containing NS5A derived from genotypes 2a, 2b, 3a, 4a, 5a, and 6a, the EC50 values were consistently low, ranging from 1.4 pM to 2.8 pM. natap.org This potent, pan-genotypic profile underscores its improved characteristics as a next-generation NS5A inhibitor. natap.orgnih.gov
EC50 Values of ABT-530 Against HCV Genotype Replicons
| Replicon Genotype | EC50 (pM) |
|---|---|
| 1a-H77 | 1.8 |
| 1b-Con1 | 4.3 |
| 2a-JFH-1 | 5.0 |
| 2a (Chimeric) | 2.1 |
| 2b (Chimeric) | 1.4 |
| 3a (Chimeric) | 2.1 |
| 4a (Chimeric) | 2.4 |
| 5a (Chimeric) | 2.8 |
| 6a (Chimeric) | 2.2 |
Data sourced from in vitro studies using subgenomic and chimeric stable replicon assays. natap.org
To assess the specificity of its antiviral activity, ABT-530 was evaluated against other viruses in in vitro research models. Preclinical studies demonstrated that ABT-530 is highly specific to HCV. It had no measurable antiviral activity against human immunodeficiency virus type 1 (HIV-1) or hepatitis B virus (HBV). nih.gov The EC50 value against HIV-1 was determined to be greater than 900,000 pM, and against HBV, it was greater than 32,000,000 pM, indicating a lack of clinically relevant activity against these viruses. nih.gov
Efficacy in HCV Replicon Systems
The preclinical efficacy of ABT-530 was thoroughly characterized using various HCV replicon models. These models are instrumental in studying viral replication and the effects of antiviral agents. Research confirms the use of both subgenomic and chimeric replicon systems to establish the compound's antiviral profile. nih.gov
Specifically, Huh-7 cells hosting 1a-H77 or 1b-Con1 subgenomic replicons were utilized to determine antiviral activity. nih.gov Furthermore, to assess the pan-genotypic nature of ABT-530, investigators used 1b-Con1 based chimeric subgenomic replicons. These chimeric models contained the domain I of the NS5A gene from genotypes 2a, 2b, 3a, 4a, 5a, and 6a, allowing for a broad evaluation of ABT-530's potency across different viral strains in a controlled laboratory setting. nih.gov
ABT-530 was developed as a next-generation NS5A inhibitor with an improved virological profile compared to first-generation agents such as daclatasvir (B1663022), ledipasvir, and ombitasvir. nih.govmjima.org First-generation inhibitors often exhibit lower potency against certain HCV genotypes and are more susceptible to resistance-associated substitutions (RASs). nih.gov
In comparative preclinical studies, ABT-530 demonstrated superior characteristics. For HCV genotype 3, in vitro results showed that ABT-530 had an EC50 value that was 10 times lower than that of ombitasvir. mjima.org A key advantage of ABT-530 is its potent activity against common NS5A RASs that confer high levels of resistance to earlier inhibitors. mjima.org For instance, common genotype 3 NS5A substitutions at positions M28, A30, or Y93 result in minimal increases (0.4- to 2.3-fold) in the EC50 of ABT-530. nih.gov In stark contrast, these same substitutions can cause increases of 10- to 6,700-fold in the EC50 values for other available NS5A inhibitors. nih.gov Specifically, the Y93H variant in genotype 3, which confers over 2,000-fold resistance to daclatasvir and over 6,000-fold resistance to ombitasvir, remains susceptible to ABT-530. mjima.org
Fold Increase in EC50 for NS5A Inhibitors Against Common GT3 RASs
| NS5A Substitution | ABT-530 | Other NS5A Inhibitors |
|---|---|---|
| M28T | 0.4x - 2.3x | 10x - 6700x |
| A30K | 0.4x - 2.3x | 10x - 6700x |
| Y93H | 0.4x - 2.3x | 10x - 6700x |
Comparative data highlighting the higher barrier to resistance for ABT-530 against key genotype 3 resistance-associated substitutions. nih.gov
Resistance Profile and Genetic Barrier Investigations of Abt 530
In Vitro Selection of Resistance-Associated Variants (RAVs)
The in vitro resistance profile of ABT-530 has been determined through drug-resistant colony selection studies. These studies were conducted using HCV replicon cells containing NS5A from various genotypes, including 1a, 1b, 2a, 2b, 3a, 4a, 5a, and 6a. The replicon cells were exposed to concentrations of ABT-530 at 10- or 100-fold over its 50% effective concentration (EC50) for the respective replicon to select for resistance-associated substitutions.
ABT-530 has demonstrated potent activity against common single-position NS5A variants that confer resistance to first-generation NS5A inhibitors like daclatasvir (B1663022), ledipasvir, and ombitasvir. It maintains activity against key resistance-associated amino acid substitutions at positions 28, 30, 31, and 93.
Notably, ABT-530 is highly active against Y93 variants in genotypes 1 and 3a, which are known to confer high levels of resistance to other NS5A inhibitors. For instance, in genotype 1a, the Y93H and Y93N substitutions resulted in only a 7-fold decrease in susceptibility to ABT-530. While single-position variants generally confer minimal resistance, a triple variant in genotype 3 (S24F+M28K+A30K) was found to result in a high level of resistance to ABT-530.
| Genotype | Amino Acid Substitution | Fold Change in EC50 vs. Wild-Type |
|---|---|---|
| 1a | Y93H | ~7 |
| 1a | Y93N | ~7 |
| 3a | Y93H | Maintains activity |
| 3a | A30K | Maintains activity |
| 3a | S24F+M28K+A30K (Triple Variant) | High level of resistance |
Genotypic analysis of colonies that survived the selection process involved sequencing the NS5A gene to identify specific amino acid substitutions. Phenotypic analysis was then performed by introducing these identified variants into wild-type replicons and assessing their susceptibility in transient transfection assays.
In genotype 1a replicon cells, a very small fraction (0.0065%) of the input cells survived treatment at 10-fold the EC50 of ABT-530. At 100-fold the EC50, the survival rate was even lower, at 0.0002%. For replicons containing NS5A from genotype 2a or 3a, an even smaller number of cells (0.00015% and 0.0003%, respectively) survived selection at 10-fold the EC50. Importantly, no viable colonies were selected in replicons with NS5A from genotypes 2b, 4a, 5a, and 6a at this concentration.
Assessment of ABT-530's Genetic Barrier to Resistance in Replicon Assays
ABT-530 exhibits a high genetic barrier to the development of resistance across multiple HCV genotypes. This is demonstrated by the low frequency of resistant colony selection in replicon assays, even at concentrations significantly exceeding its EC50.
At a concentration 10 times its EC50, ABT-530 selected only a minimal number of colonies with resistance-associated substitutions in genotypes 1a, 2a, and 3a (ranging from 0.00015% to 0.0065% of the initial cell population). No resistant colonies were selected in genotypes 1b, 2b, 4a, 5a, and 6a. When the concentration was increased to 100 times the EC50, very few colonies were selected in genotype 1a replicons, and no colonies emerged in any of the other genotypes tested. This demonstrates a significantly higher genetic barrier to resistance compared to earlier NS5A inhibitors.
| Genotype | ABT-530 Concentration (x EC50) | Frequency of Surviving Colonies (% of input cells) |
|---|---|---|
| 1a | 10x | 0.0065% |
| 1a | 100x | 0.0002% |
| 1b | 10x & 100x | 0% (No viable colonies) |
| 2a | 10x | 0.00015% |
| 2b | 10x & 100x | 0% (No viable colonies) |
| 3a | 10x | 0.0003% |
| 4a | 10x & 100x | 0% (No viable colonies) |
| 5a | 10x & 100x | 0% (No viable colonies) |
| 6a | 10x & 100x | 0% (No viable colonies) |
Cross-Resistance Profiling Against Existing Direct-Acting Antivirals (DAAs) in Preclinical Models
A key feature of ABT-530 is its robust activity against viral variants that are resistant to other classes of DAAs. In vitro studies have shown that ABT-530 is fully active against variants that confer resistance to NS3 protease inhibitors and NS5B polymerase inhibitors.
Furthermore, ABT-530 maintains high levels of potency against clinically significant resistant variants selected by other NS5A inhibitors. This includes common substitutions in HCV genotypes 1 through 6 that are known to reduce the efficacy of currently approved NS5A inhibitors. Its potent, pangenotypic activity and favorable resistance profile make it a significant advancement in the development of HCV therapeutics.
Structure Activity Relationship Sar Studies and Compound Design of Abt 530
Medicinal Chemistry Approaches to ABT-530 Discovery
The journey to ABT-530 involved a rational, step-by-step evolution of a chemical scaffold to address the limitations of its predecessors. This rational design process was key to unlocking the compound's powerful pan-genotypic profile.
The core design principle for ABT-530 and its analogs revolves around a symmetrical structure with two identical halves connected to a central core. This "anchor, linker, and end-cap" model provided a versatile template for optimization. acs.orgresearchgate.net The "anchor" and "linker" components typically consist of benzimidazole (B57391) and pyrrolidine (B122466) rings, respectively, which are crucial for binding to the NS5A protein. The "end-cap" portion, often an amino acid derivative, extends from the anchor and plays a critical role in modulating the compound's antiviral activity and properties. nih.gov
The development process began with earlier compounds and systematically introduced modifications to each of the three architectural elements. The objective was to create a molecule that could maintain a conformation suitable for potent inhibition of the NS5A protein across the structural variations present in different HCV genotypes.
Through extensive SAR studies, researchers identified key structural features that govern the potency and broad-spectrum activity of ABT-530. These studies revealed that even subtle changes to the anchor, linker, or end-cap could have profound effects on the compound's ability to inhibit viral replication.
The introduction of fluorine atoms into the benzimidazole "anchor" and the phenyl groups of the "linker" was found to be a critical determinant of pan-genotypic potency. This strategic fluorination is a hallmark of the pibrentasvir (B610101) structure. nih.gov The precise arrangement of these fluorine atoms enhances the binding affinity of the inhibitor to the NS5A protein from various genotypes.
ABT-530 emerged from this rigorous optimization process as a highly potent and pan-genotypic NS5A inhibitor. It demonstrates picomolar efficacy against a wide range of HCV replicons, including genotypes 1 through 6. nih.govmedchemexpress.comselleckchem.com This broad activity extends to viral strains with common amino acid substitutions that confer resistance to other NS5A inhibitors. nih.govdrugbank.com For instance, ABT-530 retains high levels of activity against variants at key positions such as Y93 in genotypes 1 and 3a, which are known to cause high-level resistance to earlier drugs. mdpi.com
The following table summarizes the potent, pan-genotypic activity of ABT-530 against wild-type HCV replicons.
| HCV Genotype | EC₅₀ (pM) |
| Genotype 1a | 1.8 - 2.1 |
| Genotype 1b | 1.9 - 4.3 |
| Genotype 2a | 1.9 - 5.0 |
| Genotype 2b | 1.4 |
| Genotype 3a | 1.9 |
| Genotype 4a | 1.8 |
| Genotype 5a | 1.4 |
| Genotype 6a | 1.9 |
| Data compiled from multiple sources. nih.govmedchemexpress.comselleckchem.comnih.govbiorxiv.org |
Design and Evaluation of ABT-530 Prodrugs for Research Applications
Despite its exceptional antiviral potency, the parent ABT-530 molecule has low aqueous solubility, a common challenge for large, complex molecules in drug discovery. acs.orgnih.gov To facilitate its use in research and preclinical studies, which often require higher concentrations for formulation, scientists developed prodrug strategies aimed at temporarily increasing its solubility.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For ABT-530, the strategy focused on attaching solubilizing groups to the benzimidazole nitrogens of the molecule. acs.orgacs.org
Development of Solubilizing Prodrug Moieties (e.g., Phosphomethyl, Trimethyl-Lock)
Two primary prodrug strategies were explored to enhance the solubility of ABT-530: the attachment of a phosphomethyl group and the use of a "trimethyl-lock" (TML) system. acs.orgacs.org Both approaches involve linking the promoiety to a benzimidazole nitrogen through an oxymethyl linkage. This linkage is designed to be cleaved in vivo, releasing the active ABT-530. acs.orgselleckchem.com
The phosphomethyl prodrug incorporates a phosphate (B84403) group, which is highly water-soluble. This moiety is designed to be rapidly cleaved by intestinal alkaline phosphatases, ensuring the swift release of the parent drug for absorption. acs.org
The trimethyl-lock (TML) prodrug is a more sophisticated approach that utilizes an ortho-hydroxydihydrocinnamic acid derivative. nih.govrsc.org The "lock" refers to the steric hindrance created by three methyl groups, which promotes rapid lactonization (ring formation) once a triggering event occurs. nih.govresearchgate.net In this prodrug design, the phenolic hydroxyl of the TML system is masked, for instance, by a phosphate group. Once the phosphate is removed by phosphatases, the now-free hydroxyl group triggers a rapid, intramolecular cyclization that releases the active ABT-530. acs.orgnih.gov This system is engineered for efficient and controlled release of the parent drug.
Both the phosphomethyl and TML prodrugs demonstrated significantly improved solubility in aqueous buffers compared to the parent ABT-530 molecule. acs.orgacs.org
Hydrolytic Stability Assessments of Prodrug Candidates
A critical aspect of prodrug design is ensuring that the prodrug is stable enough to reach its intended site of activation but can be efficiently converted to the active drug. Therefore, the hydrolytic stability of the ABT-530 prodrug candidates was thoroughly evaluated.
The prodrugs were designed to have good stability in aqueous environments to prevent premature cleavage. acs.orgacs.org The oxymethyl linkage to the benzimidazole nitrogen provides a balance of stability and lability. The stability of such prodrugs is often pH-dependent, with greater stability typically observed under acidic conditions and more rapid cleavage at neutral or basic pH, which can be advantageous for release in the intestinal tract. nih.gov
While specific half-life data for the ABT-530 prodrugs under various pH conditions are not extensively detailed in the available literature, the research indicates that both the phosphomethyl and TML prodrugs possessed favorable hydrolytic stability profiles for their intended use in preclinical research. acs.org The TML prodrug, in particular, was noted for providing superior performance in in vivo pharmacokinetic studies across multiple species, delivering high plasma concentrations of the active ABT-530. acs.org This suggests that it achieved the desired balance of stability and efficient in vivo conversion.
Preclinical Pharmacological Investigations of Abt 530
In Vitro Pharmacokinetics and Metabolism Studies
Plasma Protein Binding Characteristics and Their Impact on Antiviral Activity
Pibrentasvir (B610101) (ABT-530) exhibits high binding to plasma proteins. This binding has a notable impact on its antiviral potency. In the presence of 40% human plasma, the antiviral activity of pibrentasvir is significantly reduced, with an observed attenuation of 35- to 47-fold. This reduction is attributed to the sequestration of the compound by plasma proteins, which decreases the concentration of free, active drug available to inhibit the hepatitis C virus (HCV) NS5A protein. Despite this, studies in subjects with varying degrees of hepatic impairment have shown that pibrentasvir protein binding is similar across groups with normal hepatic function and those with mild to severe hepatic impairment. In human plasma, pibrentasvir is approximately 97.5% bound to proteins.
Table 1: Impact of Human Plasma on In Vitro Antiviral Activity of ABT-530
| Condition | Fold Attenuation in Antiviral Activity |
|---|---|
| Presence of 40% Human Plasma | 35- to 47-fold |
Metabolic Stability Profiling
Investigations into the metabolic profile of pibrentasvir (ABT-530) have revealed that metabolism is not a significant route of elimination for this compound. According to documents from the U.S. Food and Drug Administration (FDA), metabolism plays no role in the clearance of pibrentasvir fda.gov. This indicates a high degree of metabolic stability, suggesting that the compound is not extensively modified by hepatic enzymes, such as the cytochrome P450 system. The lack of significant metabolism contributes to its pharmacokinetic profile and simplifies its drug-drug interaction potential.
In Vivo Pharmacokinetic Characterization in Non-Human Animal Models
Prodrug Conversion Kinetics and Parent Compound Exposure in Animal Models (e.g., Mice, Dogs, Monkeys)
To enhance the aqueous solubility and improve oral bioavailability of pibrentasvir (ABT-530), a phosphate (B84403) prodrug was developed. While specific kinetic data for the conversion of this prodrug to the active parent compound in preclinical animal models are not detailed in publicly available literature, studies have demonstrated the success of this strategy. The administration of the prodrug led to high plasma concentrations of pibrentasvir in pharmacokinetic studies conducted in mice, dogs, and monkeys. This indicates efficient in vivo conversion of the prodrug to the active moiety in these species, although the precise rate and extent of this conversion have not been publicly disclosed.
Absorption, Distribution, and Elimination Profiles in Preclinical Research Settings
The pharmacokinetic properties of pibrentasvir (ABT-530) have been characterized in several non-human animal models, providing insight into its absorption, distribution, and elimination.
Distribution: Pibrentasvir is highly bound to plasma proteins across different species, a characteristic that influences its distribution. The steady-state apparent volume of distribution in humans is large, estimated at 3,630 L, indicating extensive distribution into tissues fda.gov.
Elimination: The primary route of elimination for pibrentasvir is through the biliary-fecal route. In humans, 96.6% of an administered dose is recovered in the feces, underscoring the minimal role of renal excretion fda.gov. The terminal elimination half-life in humans has been reported to be between 13 and 29 hours fda.govwho.int.
Table 2: Summary of Preclinical Pharmacokinetic Characteristics of ABT-530
| Species | Plasma Clearance | Primary Route of Elimination | Key Findings |
|---|---|---|---|
| Mice | Moderate | Biliary-Fecal (inferred) | High plasma concentrations achieved with prodrug administration. |
| Dogs | Moderate | Biliary-Fecal (inferred) | High plasma concentrations achieved with prodrug administration. |
| Monkeys | Moderate | Biliary-Fecal (inferred) | High plasma concentrations achieved with prodrug administration. |
| Rats | Low | Biliary-Fecal (inferred) | Not extensively detailed in available sources. |
Combinatorial Antiviral Strategies and Synergistic Research with Abt 530
Rationale for Combination Therapies in Viral Replication Inhibition Research
The primary rationale for employing combination therapies in antiviral research, particularly against viruses like the Hepatitis C Virus (HCV), is to overcome the challenge of drug resistance and enhance therapeutic efficacy. nih.gov Viruses with high replication rates and error-prone replication enzymes, such as the HCV RNA-dependent RNA polymerase, generate a diverse population of viral variants, known as quasispecies. plos.org This genetic diversity increases the likelihood that viral strains resistant to a single antiviral agent may pre-exist at low levels or emerge rapidly under the selective pressure of monotherapy. nih.govplos.org
Combination therapy addresses this challenge by simultaneously deploying multiple antiviral agents that target different, essential steps in the viral life cycle. youtube.com This multi-pronged attack creates a higher genetic barrier to resistance, as the virus would need to acquire multiple independent mutations to escape the effects of all drugs in the regimen. nih.gov By inhibiting different viral proteins or processes, combination therapies can achieve a more profound and durable suppression of viral replication than is possible with a single agent, increasing the chances of completely clearing the virus. youtube.comnih.gov This strategy has become the cornerstone of modern antiviral treatment, leading to significantly improved clinical outcomes. medscape.com
Synergistic Activity of ABT-530 with Other Antiviral Classes
ABT-530 (Pibrentasvir) is a potent, next-generation inhibitor of the HCV nonstructural protein 5A (NS5A). nih.govnih.gov Research has focused on its use in combination with other direct-acting antivirals (DAAs) that have different mechanisms of action, a strategy designed to maximize antiviral activity. researchgate.net
Extensive in vitro research has been conducted to evaluate the antiviral activity of ABT-530 when combined with inhibitors of the HCV NS3/4A protease, such as ABT-493 (Glecaprevir). nih.govdovepress.com The NS3/4A protease is another essential enzyme for HCV replication. plos.org Studies using HCV replicon systems, which are cellular models for viral replication, have consistently shown that the combination of ABT-530 and ABT-493 results in enhanced antiviral effects. nih.govnih.gov
The interaction between the two compounds has been characterized as ranging from additive to synergistic. researchgate.netnih.gov One study utilizing HCV genotype 1b replicon cells found that the combination of ABT-493 and ABT-530 demonstrated activities that were additive to synergistic, depending on the specific concentrations of the compounds tested. nih.gov Further research confirmed that combining pibrentasvir (B610101) with HCV inhibitors from other classes, including NS3/4A protease inhibitors, produced synergistic inhibition of HCV replication. nih.gov This synergistic relationship contributes to the high barrier to resistance observed with the glecaprevir/pibrentasvir combination regimen. nih.gov
| Compound Combination | Virus Model | Observed Interaction | Reference |
|---|---|---|---|
| ABT-530 (Pibrentasvir) + ABT-493 (Glecaprevir) | HCV Genotype 1b Replicon Cells | Additive to Synergistic | nih.gov |
| ABT-530 (Pibrentasvir) + Other Classes of HCV Inhibitors | HCV Replicon Systems | Synergistic | nih.gov |
| ABT-493 (Glecaprevir) + Inhibitors with Other Mechanisms | HCV Replicon Systems | Additive or Synergistic | researchgate.net |
The mechanistic foundation for the synergy observed between ABT-530 and NS3/4A protease inhibitors lies in their simultaneous disruption of two distinct, non-overlapping, and critical phases of the HCV life cycle.
Inhibition of Viral Polyprotein Processing: The HCV genome is translated into a single large polyprotein, which must be cleaved by viral proteases to release individual, functional viral proteins. The NS3/4A protease is responsible for several of these essential cleavage events. plos.org ABT-493 (Glecaprevir) inhibits this protease, thereby preventing the maturation of viral proteins and halting the formation of a functional replication complex. dovepress.com
Inhibition of Viral RNA Replication and Assembly: The NS5A protein, the target of ABT-530, is a multifunctional phosphoprotein essential for the viral life cycle. It plays a crucial role in the replication of the viral RNA by interacting with other viral and host factors to form the HCV replicase complex. nih.gov Furthermore, NS5A is also critically involved in the later stages of the viral life cycle, specifically the assembly of new infectious virus particles. nih.gov
By targeting both polyprotein processing (with ABT-493) and RNA replication/virion assembly (with ABT-530), the combination effectively cripples the virus's ability to both replicate its genetic material and produce new, infectious progeny. This dual inhibition at separate critical points explains the synergistic effect; the antiviral pressure exerted by the combination is significantly greater than the sum of the effects of each individual agent.
Advanced Research Methodologies and Techniques Employed in Abt 530 Studies
High-Throughput Antiviral Screening Assays
High-throughput screening assays were fundamental in the initial identification and characterization of ABT-530's potent antiviral activity across a wide range of HCV genotypes. These assays are designed to test large numbers of compounds simultaneously and efficiently, enabling the rapid identification of promising drug candidates.
In the case of ABT-530, researchers utilized cell-based assays involving human hepatoma cell lines, such as Huh-7, which are capable of supporting HCV replication. biocompare.comselleckchem.com These cells were engineered to contain HCV replicons, which are self-replicating viral RNA molecules that include a reporter gene, often a luciferase. The expression of the reporter gene serves as a proxy for the level of viral replication.
The general procedure for these assays involves incubating the replicon-containing cells with varying concentrations of the test compound, ABT-530 in this instance. After a set incubation period, typically three days, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. medchemexpress.com A reduction in reporter activity compared to untreated control cells indicates inhibition of viral replication.
The data from these assays are used to determine the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. For ABT-530, these high-throughput screening assays revealed its potent pangenotypic activity, with EC50 values in the picomolar range against HCV replicons containing NS5A from genotypes 1 to 6. biocompare.comselleckchem.commedchemexpress.comnih.gov
| HCV Genotype | EC50 (pM) |
| Genotype 1a-H77 | 1.8 |
| Genotype 1b-Con1 | 4.3 |
| Genotype 2a-JFH-1 | 5.0 |
| Genotype 2b | 1.9 |
| Genotype 3a | 2.1 |
| Genotype 4a | 1.9 |
| Genotype 5a | 1.4 |
This table presents the 50% effective concentration (EC50) values of ABT-530 against various HCV subgenomic replicons, demonstrating its potent antiviral activity across multiple genotypes. biocompare.comselleckchem.commedchemexpress.comnih.gov
Molecular Biology Techniques for Viral Replication Analysis (e.g., Replicon Assays)
Subsequent to initial high-throughput screening, more detailed molecular biology techniques, primarily replicon assays, were employed to thoroughly characterize the antiviral activity of ABT-530. Both stable and transient replicon assays have been instrumental in these studies. nih.gov
Stable replicon cell lines are those that have been selected to continuously harbor the HCV replicon. These are valuable for long-term studies and for resistance selection experiments. Transient replicon assays, on the other hand, involve the temporary introduction of replicon RNA into host cells. These are particularly useful for assessing the activity of a compound against a wide variety of viral strains, including chimeric replicons containing NS5A sequences from clinical patient samples. nih.gov
A key feature of the replicons used in these studies is the incorporation of a firefly luciferase reporter gene. acs.org This allows for a highly sensitive and quantitative measurement of viral replication. The inhibitory effect of ABT-530 on HCV replication is determined by measuring the luciferase activity in the presence of the compound. medchemexpress.com
These replicon systems have been crucial for demonstrating that ABT-530 is a next-generation NS5A inhibitor with potent and pan-genotypic activity. nih.govnih.gov They have also been used to show that ABT-530 maintains its activity against common amino acid substitutions in HCV genotypes 1 to 6 that are known to confer resistance to other approved NS5A inhibitors. nih.gov
Genetic Sequencing and Mutational Analysis for Resistance Studies
A critical aspect of antiviral drug development is understanding the potential for the virus to develop resistance. In the context of ABT-530, genetic sequencing and mutational analysis have been extensively used to identify and characterize resistance-associated amino acid substitutions. nih.gov
Resistance selection studies were conducted by culturing HCV replicon cells in the presence of ABT-530 at concentrations that were 10- or 100-fold over its EC50 for the respective replicon. nih.govresearchgate.net The surviving replicon colonies, which are presumed to be drug-resistant, are then selected and expanded.
The NS5A gene from these resistant colonies is then amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is subsequently sequenced using methods like Sanger sequencing with an ABI Prism dye terminator ready reaction cycle sequencing kit and analyzed on a genetic analyzer. nih.gov The resulting nucleotide sequences are translated into amino acid sequences and compared to the sequence of the untreated HCV replicon to identify any substitutions. nih.gov
These studies have identified specific amino acid substitutions in the NS5A protein that are associated with resistance to ABT-530. For instance, in genotype 1a, the Y93H substitution was a major variant selected at 10-fold over the EC50. nih.gov The susceptibility of replicons engineered to contain these specific substitutions to ABT-530 is then assessed in transient replicon assays to quantify the fold-change in EC50, which indicates the level of resistance conferred by the mutation. nih.gov
| Genotype | Amino Acid Substitution | Fold Increase in EC50 |
| Genotype 1a | Y93H | ~7 |
| Genotype 1a | Y93N | ~7 |
| Genotype 3 | S24F+M28K+A30K | >5000 |
This table highlights key resistance-associated substitutions for ABT-530 in different HCV genotypes and the corresponding fold increase in the 50% effective concentration (EC50), indicating the level of resistance. nih.govnih.gov
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization and Metabolite Identification
Advanced analytical techniques, particularly spectroscopic and chromatographic methods, are essential for the chemical characterization of ABT-530 and the identification of its metabolites. While detailed public-domain information on the specific spectroscopic characterization of ABT-530 is limited, standard industry practices would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and confirmation.
In pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a key analytical tool. nih.gov This highly sensitive and selective technique is used to measure the concentrations of ABT-530 and its metabolites in biological matrices such as plasma. nih.gov
The general workflow for such an analysis involves the collection of plasma samples at various time points after drug administration. The samples are then processed, often through protein precipitation followed by liquid-liquid or solid-phase extraction, to isolate the drug and its metabolites from the complex biological matrix.
The extracted samples are then injected into a high-performance liquid chromatography (HPLC) system, which separates the parent compound from its metabolites based on their physicochemical properties. The separated components then enter a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific manner, allowing for their highly specific and sensitive detection and quantification. This methodology is crucial for determining the pharmacokinetic parameters of ABT-530.
Future Directions and Translational Research Potential for Abt 530 Analogs
Exploration of Next-Generation NS5A Inhibitor Design Principles
The unique mechanism of NS5A inhibitors, which target a non-enzymatic viral phosphoprotein involved in RNA replication and virion assembly, presents distinct challenges and opportunities for drug design. patsnap.comwikipedia.orgpatsnap.com The structure of these inhibitors is often characterized by dimeric symmetry, suggesting they act on NS5A dimers. wikipedia.org However, the lack of a complete co-crystal structure of an inhibitor bound to the full-length protein makes structure-based design difficult. nih.gov
Future design principles for ABT-530 analogs and other next-generation NS5A inhibitors are centered on several key objectives:
Broad Genotype Coverage: A primary goal is to achieve potent activity across all viral genotypes and subtypes, a hallmark of pibrentasvir (B610101) which shows efficacy against HCV genotypes 1 through 6. nih.govselleckchem.com
High Barrier to Resistance: Design strategies focus on creating molecules that maintain efficacy against a wide array of resistance-associated substitutions (RASs). This involves designing inhibitors that can accommodate mutations at key amino acid positions within the NS5A protein. nih.gov
Optimized Pharmacokinetics: Improving properties such as solubility, bioavailability, and half-life is crucial for developing simplified treatment regimens.
Structural Rigidity and Flexibility: Research into compounds with a relatively rigid spacer of an appropriate length has shown to be favorable for tight binding to the target, in contrast to more flexible molecules. researchgate.net The chemical nature and location of substituents in the "cap" areas of the molecule are also critical for high efficacy. researchgate.net
Exploration in this area involves expanding the pool of amino acids used in the inhibitor scaffold. While many first-generation inhibitors incorporated (S)-valine residues, research has shown that other configurations, such as (R)-phenylglycine, can also yield potent antiviral activity, thereby broadening the structural diversity available for new designs. nih.gov
Strategies for Overcoming Evolving Viral Resistance Mechanisms in Research
Viral resistance is a major challenge in antiviral therapy. For HCV, resistance to NS5A inhibitors can arise from specific amino acid substitutions in the NS5A protein, which reduce the binding affinity of the drug. nih.gov A key advantage of next-generation inhibitors like ABT-530 is their resilience to common RASs that compromise the efficacy of earlier agents. nih.gov
Research strategies to overcome resistance include:
Characterizing Resistance Profiles: In vitro studies are essential to identify which amino acid substitutions confer resistance to new compounds. For ABT-530, resistance selection studies were conducted across multiple HCV genotypes. At concentrations 10-fold over its effective concentration, very few resistant colonies were selected, and at 100-fold concentrations, virtually no viable colonies emerged for most genotypes. nih.gov
Maintaining Potency Against Key RASs: ABT-530 has demonstrated potent activity against prevalent RASs at key positions in the NS5A protein, including M28, Q30, L31, and Y93, which are common sites of resistance to other NS5A inhibitors. nih.govnih.gov
Combination Therapy: Combining NS5A inhibitors with direct-acting antivirals (DAAs) that have different mechanisms of action, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors, is a clinically proven strategy to suppress the emergence of resistant viruses. patsnap.com The synergistic effect of these combinations is a cornerstone of modern HCV therapy. nih.gov
| Genotype | Key Resistance-Associated Substitution (RAS) | Fold Change in EC50 for Pibrentasvir (ABT-530) |
| 1a | M28T | <10 |
| 1a | Q30R | <10 |
| 1a | L31M | <10 |
| 1a | Y93H/N | ≤7 |
| 1b | L31V | <10 |
| 1b | Y93H | <10 |
This table summarizes the retained potency of Pibrentasvir against common single-position NS5A substitutions that are known to confer resistance to other NS5A inhibitors. Data sourced from in vitro studies. nih.govmedchemexpress.com
Development of Novel Drug Delivery Systems for Preclinical Applications
The efficacy of an antiviral agent is dependent not only on its intrinsic potency but also on its ability to reach the target site in sufficient concentrations. Many antiviral compounds, including NS5A inhibitors, can be limited by factors like poor aqueous solubility and low bioavailability. isfcppharmaspire.comnih.govnih.gov Novel drug delivery systems (NDDS) are being explored in preclinical settings to overcome these limitations.
Key approaches include:
Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy was successfully applied to ABT-530 to improve its solubility. Researchers developed phosphomethyl and trimethyl-lock (TML) prodrugs of pibrentasvir. These prodrugs demonstrated good stability and significantly improved solubility in aqueous buffers compared to the parent compound, with the TML prodrug providing superior in vivo exposure in preclinical models. figshare.com
Nanoparticulate Systems: Nanocarriers such as liposomes, dendrimers, and polymeric nanoparticles offer a promising platform for antiviral drug delivery. isfcppharmaspire.commdpi.com These systems can enhance drug solubility, protect the drug from degradation, prolong circulation time, and potentially target the drug to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. nih.gov
These innovative delivery systems aim to improve the physicochemical properties of potent compounds like ABT-530 analogs, facilitating their progression through preclinical and clinical development. nih.gov
Broader Applicability of NS5A Inhibition Concepts to Other Viral Pathogens
The NS5A protein is unique to the Hepatitis C virus, so inhibitors like ABT-530 are not directly active against other viruses. patsnap.comdrugs.com However, the concept of targeting a non-enzymatic, multifunctional viral protein that orchestrates the formation of the viral replication complex and interacts with numerous host factors represents a paradigm that could be applied to other viral pathogens.
Many viruses encode accessory or non-structural proteins that, like NS5A, are essential for replication but lack enzymatic activity. These proteins often function as scaffolds or hubs for protein-protein and protein-RNA interactions that are critical for the viral life cycle. The success of NS5A inhibitors demonstrates that these non-enzymatic proteins are viable and potent drug targets.
Future research in this area could involve:
Identifying Functional Analogs: Identifying non-enzymatic regulatory proteins in other viruses (e.g., Flaviviruses, Coronaviruses, or Retroviruses) that play roles analogous to NS5A in replication complex formation, virion assembly, or modulation of host pathways.
Targeting Protein-Protein Interactions: Developing small molecules that disrupt essential interactions between these viral regulatory proteins and other viral or host cell components, thereby inhibiting viral replication through a similar mechanism as NS5A inhibitors.
This approach moves beyond the traditional focus on viral enzymes (like proteases and polymerases) and opens new avenues for developing novel antiviral therapies for a range of diseases.
Role of ABT-530 in Basic Viral Replication Research and Mechanistic Investigations
Despite the clinical success of NS5A inhibitors, their precise mechanism of action remains incompletely understood. wikipedia.orgplos.org It is known that they have a dual mode of action, inhibiting both viral RNA synthesis and virion assembly. plos.org Highly potent and specific compounds like ABT-530 serve as invaluable chemical tools for dissecting the complex functions of the NS5A protein and understanding the fundamental biology of HCV replication.
ABT-530 and its analogs can be used in research to:
Probe the Viral Life Cycle: By specifically blocking NS5A function, researchers can investigate the protein's distinct roles in the formation of the "membranous web" (the site of HCV RNA replication), the recruitment of other viral and host proteins, and the assembly of new virus particles. nih.govwikipedia.org
Determine Replication Complex Dynamics: Studies have used NS5A inhibitors to investigate the stability and half-life of the HCV replication complex. The unique kinetics of these inhibitors, which are thought to block the formation of new replication complexes without affecting pre-existing ones, allow researchers to measure the turnover rate of these essential viral structures. plos.org
Map Drug Binding Sites: Although challenging, ongoing efforts to understand how inhibitors like ABT-530 bind to NS5A can provide crucial information about the protein's structure and function, aiding in the rational design of future antivirals. wikipedia.org
The use of ABT-530 in basic research continues to provide deeper insights into the intricate mechanisms of viral replication, which is essential for identifying new therapeutic targets and strategies.
Q & A
Q. What are the key pharmacological mechanisms of ABT-530 in hepatitis C virus (HCV) treatment?
ABT-530 is an NS5A replication complex inhibitor that disrupts viral RNA replication and virion assembly. Its mechanism involves binding to the NS5A protein, impairing its role in HCV replication. Experimental studies often pair ABT-530 with NS3/4A protease inhibitors (e.g., ABT-493) to achieve synergistic effects, targeting multiple stages of the HCV lifecycle. Preclinical data highlight its broad-spectrum activity against HCV genotypes 1–6, validated in vitro and in animal models .
Q. How are clinical trials for ABT-530 designed to evaluate efficacy across HCV genotypes?
Phase II/III trials (e.g., M15-591 and M15-942) employ genotype-stratified cohorts to assess sustained virologic response (SVR12/SVR24). These studies use quantitative PCR to measure viral load reduction, with endpoints defined as HCV RNA levels below the lower limit of quantification (LLOQ). For example, a Phase II trial reported 97–100% SVR12 across genotypes 1–6 with ABT-530/ABT-493 combination therapy, using daily dosing (300 mg/120 mg) over 8–12 weeks .
Q. What methodologies are used to assess ABT-530’s pharmacokinetics (PK) and safety in early-phase trials?
Phase I studies (e.g., CTR20170911) use open-label, single/multiple ascending-dose designs in healthy volunteers. PK parameters (Cmax, AUC, t1/2) are measured via high-performance liquid chromatography (HPLC) or mass spectrometry. Safety evaluations include adverse event monitoring, liver/kidney function tests, and ECG assessments. These trials often standardize dosing with food intake to control absorption variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between ABT-530 and earlier NS5A inhibitors (e.g., ombitasvir) for genotype 3 HCV?
Comparative analyses of clinical trials (e.g., NAVIGATOR vs. ABT-530 studies) reveal genotype 3’s higher resistance barriers. ABT-530 demonstrates enhanced potency due to structural modifications improving NS5A binding affinity. In vitro resistance profiling (e.g., replicon assays) identifies key mutations (e.g., Y93H) that reduce susceptibility. Meta-analyses of SVR rates and virologic failure rates (e.g., 5% vs. 15% in ombitasvir regimens) support ABT-530’s superiority in genotype 3 .
Q. What experimental strategies are recommended for investigating ABT-530 resistance mechanisms in non-responders?
Deep sequencing of HCV NS5A regions from baseline and post-treatment samples can identify resistance-associated substitutions (RAS). Phenotypic assays using HCV replicons with engineered mutations quantify resistance fold-changes. Combinatorial approaches (e.g., ABT-530 + sofosbuvir) are tested in vitro to overcome RAS-driven resistance. Longitudinal studies tracking viral rebound timing and RAS persistence further clarify resistance dynamics .
Q. How should researchers design studies to evaluate long-term hepatic outcomes post-ABT-530 therapy?
Cohort studies with 5–10 year follow-ups monitor fibrosis regression via transient elastography (FibroScan) and serum biomarkers (e.g., APRI, FIB-4). Histopathological comparisons of pre- and post-treatment liver biopsies assess necroinflammatory activity. Multivariate regression models control for confounders (e.g., comorbidities, adherence) to isolate ABT-530’s impact on cirrhosis reversal .
Methodological Considerations
- Dose Optimization : Use PK/PD modeling to correlate drug exposure (AUC) with viral load reduction. Adaptive trial designs allow real-time dose adjustments based on interim PK data .
- Data Reproducibility : Standardize HCV RNA extraction protocols (e.g., Qiagen kits) and validate assays across laboratories via proficiency testing .
- Statistical Power : For genotype-specific subgroup analyses, ensure sample sizes are sufficient (n ≥ 30 per subgroup) to detect clinically meaningful differences (e.g., ΔSVR ≥ 10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
